

A Comprehensive Technical Guide to 2-(4-Methylphenyl)thiazolidin-4-one

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)-4(5H)-thiazolone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(4-methylphenyl)thiazolidin-4-one, a heterocyclic compound belonging to the thiazolidin-4-one class. This family of compounds is of significant interest in medicinal chemistry due to its versatile biological activities. This document covers the chemical structure, IUPAC nomenclature, synthetic protocols, and a summary of the biological activities of related derivatives.

Chemical Structure and IUPAC Name

The chemical name **2-(4-Methylphenyl)-4(5H)-thiazolone** is best understood under the systematic nomenclature for heterocyclic compounds. The core structure is a thiazolidin-4-one ring. The "(5H)" designation in the original query is somewhat unconventional for this scaffold, with "thiazolidin-4-one" being the more common and accepted term for the saturated ring system with a carbonyl group at the 4th position.

Chemical Structure:

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(Note: An illustrative image of the chemical structure would be placed here in a final document.)

IUPAC Name: 2-(4-Methylphenyl)thiazolidin-4-one^[1]

Synonyms: 2-(p-Tolyl)thiazolidin-4-one

Molecular Formula: C₁₀H₁₁NOS

Molecular Weight: 193.27 g/mol

Synthesis of 2-(4-Methylphenyl)thiazolidin-4-one

The synthesis of 2-aryl-thiazolidin-4-ones is most commonly achieved through a one-pot, three-component condensation reaction. This versatile method involves the reaction of an aromatic aldehyde, an amine, and thioglycolic acid.^{[2][3]} For the synthesis of the title compound, where the substituent at the N-3 position is a hydrogen atom, ammonia or a source of ammonia is used.

Experimental Protocol: Three-Component Condensation

This protocol is a representative method adapted from general procedures for the synthesis of 2-aryl-thiazolidin-4-ones.^{[2][3][4]}

Materials:

- 4-Methylbenzaldehyde (p-tolualdehyde)
- Ammonium acetate (as an ammonia source)
- Thioglycolic acid (mercaptoacetic acid)

- Toluene (or another suitable solvent like ethanol or DMF)[2][4]
- Dean-Stark apparatus (for azeotropic removal of water)

Procedure:

- A mixture of 4-methylbenzaldehyde (1 equivalent), ammonium acetate (1.2 equivalents), and thioglycolic acid (1.1 equivalents) is refluxed in toluene.
- The reaction is carried out using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-(4-methylphenyl)thiazolidin-4-one as a solid.

Characterization:

The structure of the synthesized compound would be confirmed using standard spectroscopic methods:

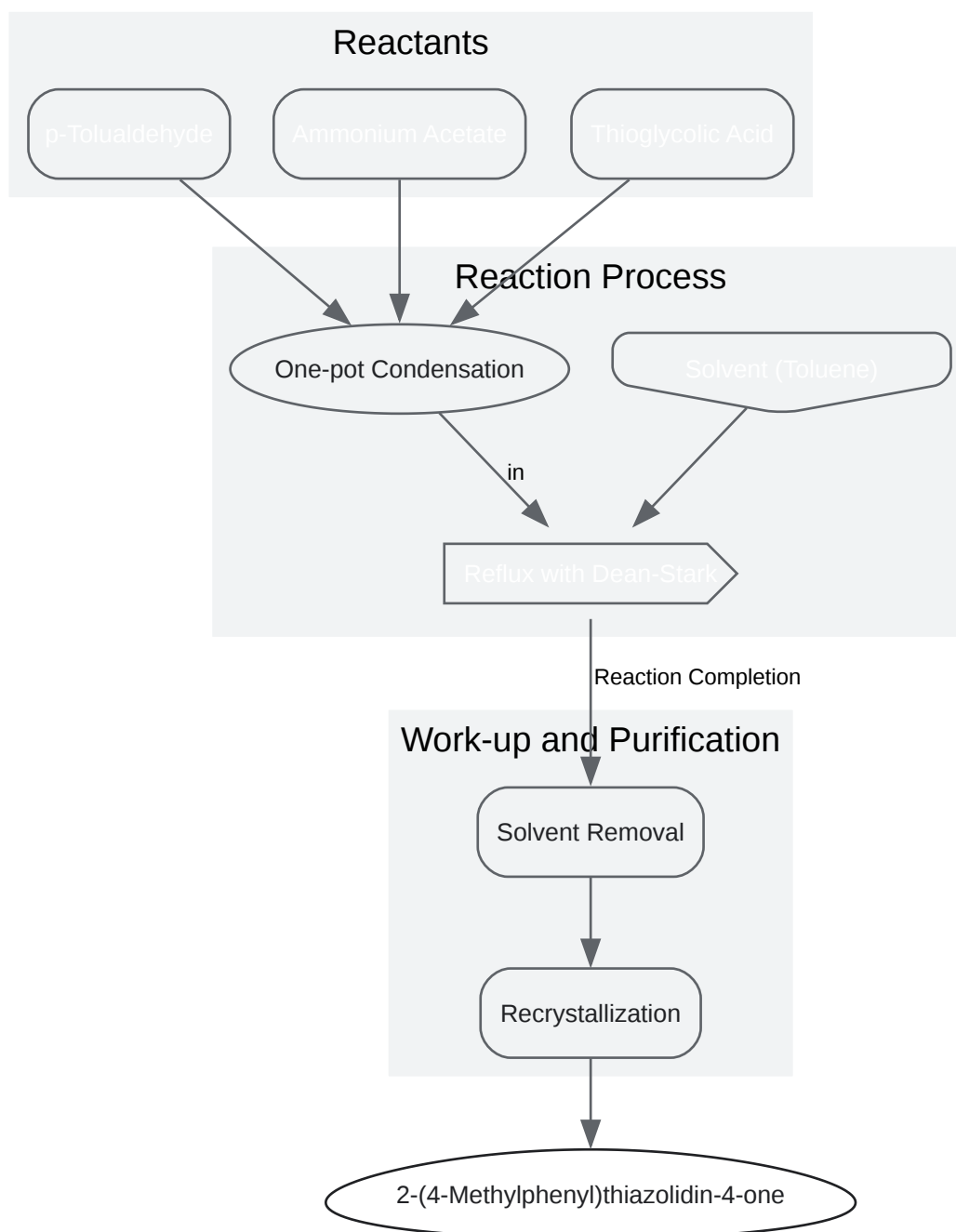
- ^1H NMR: Expected signals would include those for the aromatic protons of the p-tolyl group, the methyl protons of the p-tolyl group, the methine proton at the C2 position of the thiazolidinone ring, the methylene protons at the C5 position, and a broad singlet for the N-H proton.
- ^{13}C NMR: Expected signals would include those for the carbonyl carbon (around 170 ppm), the aromatic carbons, the methyl carbon, the C2 methine carbon, and the C5 methylene carbon.[5][6]
- IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching, C=O stretching of the lactam (around 1680-1710 cm^{-1}), and aromatic C-H stretching.[3][7][8]

- Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would be observed.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the one-pot synthesis of 2-(4-methylphenyl)thiazolidin-4-one.

Synthetic Workflow for 2-(4-methylphenyl)thiazolidin-4-one



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Caption: One-pot, three-component synthesis of 2-(4-methylphenyl)thiazolidin-4-one.

Biological Activities and Structure-Activity Relationship (SAR)

While specific biological data for the parent compound 2-(4-methylphenyl)thiazolidin-4-one is not extensively reported, the thiazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of pharmacological activities.^{[9][10][11]} These activities are highly dependent on the substituents at the N-3 and C-5 positions of the ring.

Overview of Activities

Derivatives of the thiazolidin-4-one core have demonstrated significant potential as:

- Antimicrobial agents: Exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.^[10]
- Anticancer agents: Showing cytotoxicity against various cancer cell lines, including breast, liver, and colon cancer.^[9]
- Anti-inflammatory agents: Some derivatives have shown potent anti-inflammatory properties.^[12]
- Antiviral agents: Including activity against HIV reverse transcriptase.^{[13][14]}
- Antidiabetic agents: The related thiazolidinedione structure is a well-known class of antidiabetic drugs.^[10]

Quantitative Data for 2-(p-Tolyl)thiazolidin-4-one Derivatives

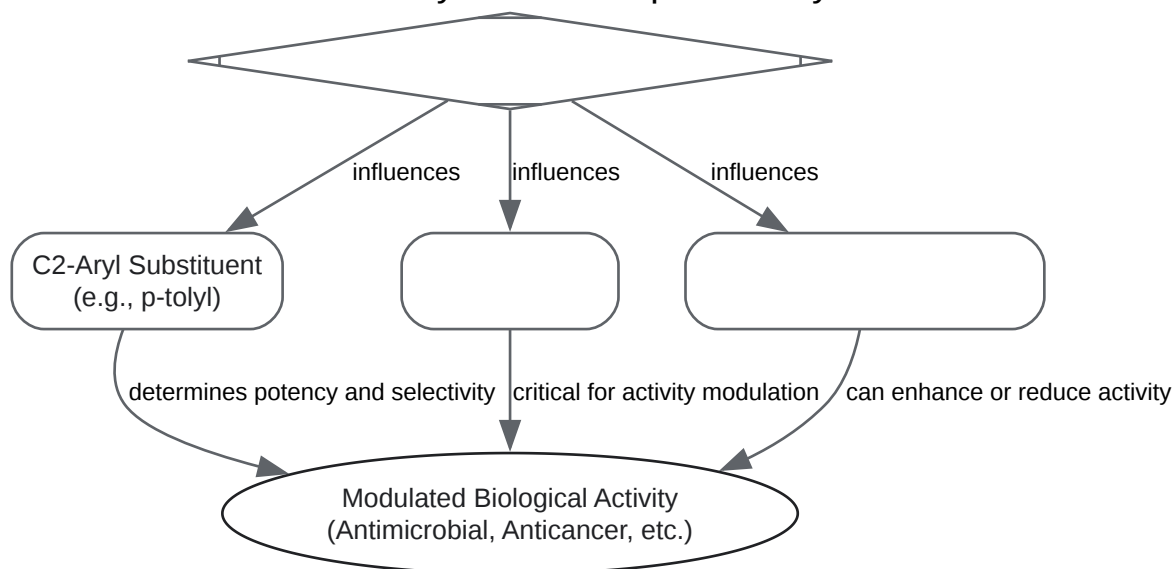
The following table summarizes the biological activities of various derivatives where the 2-position is substituted with a p-tolyl or a related aryl group, and the N-3 position is varied. This data provides insight into the potential of this chemical class.

Compound Structure	Target/Assay	Activity (IC ₅₀ / MIC)	Reference
2-Phenyl-3-p-tolylthiazolidin-4-one	Synthesis Model	High Yield (72%)	[2]
3-(2-(pyrrolidin-1-yl)ethyl)-2-p-tolylthiazolidin-4-one	Acetylcholinesterase (AChE) Inhibition (Hippocampus)	IC ₅₀ = 4.46 μM	[5][6]
3-(2-(pyrrolidin-1-yl)ethyl)-2-p-tolylthiazolidin-4-one	Acetylcholinesterase (AChE) Inhibition (Cerebral Cortex)	IC ₅₀ = 6.83 μM	[5][6]
2-(Aryl)-3-(pyrimidin-2-yl)-thiazolidin-4-ones	Anti-HIV-RT Activity	IC ₅₀ = 2.91 μM (for a 2-(2,6-dichlorophenyl) analog)	[13]
2-Aryl-3-aryl-thiazolidin-4-ones	Antibacterial (Klebsiella pneumoniae)	MIC = 12.5 μg/mL (for an imidazole-bearing N-3 substituent)	[3]

Structure-Activity Relationship (SAR) Logical Diagram

The biological activity of the 2-aryl-thiazolidin-4-one scaffold is significantly influenced by the nature and position of substituents. The following diagram illustrates these general relationships.

General Structure-Activity Relationships of 2-Aryl-Thiazolidin-4-ones



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Caption: Key positions for substitution on the thiazolidin-4-one ring that affect biological activity.

Conclusion

2-(4-Methylphenyl)thiazolidin-4-one represents a valuable scaffold in the field of medicinal chemistry. Its straightforward synthesis via multicomponent reactions allows for the generation of diverse chemical libraries. While the biological profile of the parent N-H compound is not extensively detailed, the wealth of data on its N-3 substituted derivatives highlights the significant potential of this class of molecules. Further investigation into the specific activities of 2-(4-methylphenyl)thiazolidin-4-one and its derivatives is warranted to explore its full therapeutic potential, particularly in the development of novel antimicrobial and anticancer agents. This guide serves as a foundational resource for researchers embarking on studies involving this promising heterocyclic system.

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